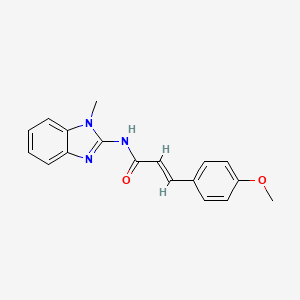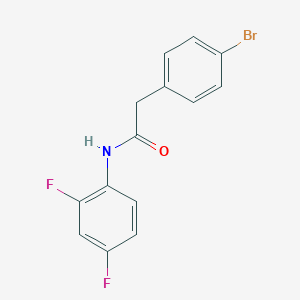![molecular formula C15H22N2OS B5856659 1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine is a compound that has been synthesized and studied for its potential pharmacological properties. This compound is also known as MP-10 and is a member of the phenylpiperazine class of compounds. MP-10 has been shown to have potential as a treatment for a range of medical conditions, including depression and anxiety disorders.
Mecanismo De Acción
The mechanism of action of MP-10 is not yet fully understood. However, it is believed to work by increasing the levels of serotonin in the brain. This is achieved by blocking the reuptake of serotonin by neurons, leading to increased levels of serotonin in the synaptic cleft. Additionally, MP-10 has been shown to have activity at sigma-1 receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
MP-10 has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase serotonin levels in the brain and reduce symptoms of depression and anxiety. Additionally, it has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MP-10 is that it has been shown to have high selectivity for serotonin reuptake inhibition and sigma-1 receptor agonism. This makes it a promising candidate for the treatment of psychiatric conditions with fewer side effects than other SSRIs. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on MP-10. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new compounds based on the structure of MP-10 with improved pharmacological properties.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 1-methylpiperazine with 4-methylthiophenylpropanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of MP-10 with high purity.
Aplicaciones Científicas De Investigación
MP-10 has been studied extensively for its potential pharmacological properties. In particular, it has been shown to have activity as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make it a promising candidate for the treatment of depression, anxiety disorders, and other psychiatric conditions.
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-13-3-5-14(6-4-13)19-12-7-15(18)17-10-8-16(2)9-11-17/h3-6H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOYGASPDUPVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)

![1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)
![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5856644.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)
![4-({[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5856662.png)
![N'-[1-(3-isopropenylphenyl)-1-methylethyl]-N-methyl-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5856665.png)
![4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5856666.png)


